(E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate
Description
The compound “(E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate” is a synthetic nicotinate derivative featuring a hydrazinecarbonyl linker and a dimethylamino-substituted benzylidene moiety. Its structure integrates a pyridine core (2,6-dimethylnicotinate) esterified with an ethyl group, coupled to a hydrazine-based Schiff base.
Properties
IUPAC Name |
ethyl 5-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-6-27-20(26)18-11-17(13(2)22-14(18)3)19(25)23-21-12-15-7-9-16(10-8-15)24(4)5/h7-12H,6H2,1-5H3,(H,23,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAHVYZRYSHGP-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound is synthesized through a multi-step reaction involving hydrazine derivatives and nicotinic acid esters. The synthesis typically involves the condensation of ethyl 2,6-dimethylnicotinate with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties against several strains. Preliminary studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or function .
- Antioxidant Properties : Research indicates that this compound has significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer research, where oxidative stress plays a crucial role in tumor progression .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) and activation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : In a series of experiments using human liver cancer cell lines (HepG2), the compound demonstrated cytotoxic effects with IC50 values indicating potent activity. Flow cytometry analysis confirmed that the compound induced apoptosis through intrinsic pathways, evidenced by increased levels of cleaved caspases .
- Antioxidant Mechanism : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed a dose-dependent reduction in radical concentration, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial metabolism or cell wall synthesis.
- Induction of Oxidative Stress : By increasing ROS levels within cells, it can trigger apoptotic pathways.
- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Bioactivity of Nicotinate Derivatives
Table 2: Physicochemical Properties
| Property | Target Compound | Methyl Nicotinate | Nitro-Benzylidene Analogue |
|---|---|---|---|
| Molecular Weight | ~455 g/mol (calculated) | 137 g/mol | ~400 g/mol |
| LogP (lipophilicity) | ~3.2 (estimated) | 1.1 | ~2.8 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous media |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this hydrazide derivative, and how can condensation reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of nicotinate hydrazide with a substituted benzaldehyde. Challenges include controlling stereoselectivity (E/Z isomerism) and minimizing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysis : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) improve yields by accelerating imine formation .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct suppression .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features?
- Methodological Answer :
- FT-IR : Confirms hydrazone C=N stretching (~1600 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .
- NMR : - and -NMR identify substituent environments (e.g., dimethylamino protons at ~2.8–3.1 ppm; aromatic protons at 6.5–8.5 ppm) .
- X-ray crystallography : Resolves E-configuration and hydrogen-bonding networks (e.g., N–H···O interactions) via CCDC data (e.g., CCDC 2032776) .
Advanced Research Questions
Q. How can computational methods predict reactivity and biological interactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO/LUMO), and predict charge distribution to assess electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding affinity with target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .
- MD simulations : Evaluate stability of ligand-receptor complexes in solvated environments (e.g., GROMACS) .
Q. What strategies resolve discrepancies between computational lattice energy predictions and experimental crystallographic data?
- Methodological Answer :
- Energy refinement : Apply dispersion-corrected DFT (e.g., B3LYP-D3) to account for van der Waals interactions underestimated in standard models .
- Thermal motion analysis : Compare atomic displacement parameters (ADPs) from X-ray data with DFT-derived vibrational frequencies to identify anisotropic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) to reconcile lattice energy deviations .
Q. How does the hydrazinecarbonyl group influence derivatization efficiency with aldehydes, and what analytical techniques validate these reactions?
- Methodological Answer :
- Reactivity analysis : The hydrazinecarbonyl group acts as a nucleophile, reacting with aldehydes to form hydrazones. Steric hindrance from the dimethylamino group may reduce reaction rates .
- Validation techniques :
- HPLC-MS : Monitors reaction progress and identifies byproducts via retention time and mass fragmentation .
- UV-Vis spectroscopy : Tracks hydrazone formation through λₐᵦₛ shifts (e.g., ~300–400 nm for conjugated systems) .
Q. What factorial design approaches optimize multi-variable synthesis parameters for high-purity yield?
- Methodological Answer :
- Full factorial design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between pH and reaction time) using Central Composite Design (CCD) .
- AI integration : Couple experimental data with machine learning (e.g., COMSOL Multiphysics) to predict optimal conditions and reduce trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
